molecular formula C11H10BrClF2O2 B14039693 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one

1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one

Cat. No.: B14039693
M. Wt: 327.55 g/mol
InChI Key: NMSURYZQOMPAEK-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone with a unique substitution pattern. Its structure comprises:

  • A phenyl ring substituted at the 4-position with a bromomethyl (–CH₂Br) group and at the 3-position with a difluoromethoxy (–OCF₂H) group.
  • A 3-chloropropan-2-one moiety (–CO–CH₂–Cl) attached to the phenyl ring.

The chlorine atom on the propanone moiety may further modulate reactivity and intermolecular interactions.

Properties

Molecular Formula

C11H10BrClF2O2

Molecular Weight

327.55 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-(difluoromethoxy)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H10BrClF2O2/c12-5-8-2-1-7(3-9(16)6-13)4-10(8)17-11(14)15/h1-2,4,11H,3,5-6H2

InChI Key

NMSURYZQOMPAEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)OC(F)F)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the difluoromethoxy group and chlorination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions under controlled environments to maintain consistency and safety.

Chemical Reactions Analysis

1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.

Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems.

    Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its reactive sites. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The difluoromethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and synthetic features of the target compound with related molecules:

Compound Name (Reference) Substituents on Phenyl Ring Functional Group Halogens Present Synthesis Method
Target Compound 4-Bromomethyl, 3-difluoromethoxy 3-Chloropropan-2-one Br, Cl, F Not explicitly described
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one () 4-Methyl, 2-Bromo α,β-Unsaturated ketone Br Bromination of chalcone precursor
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives () 4-Hydroxy, varied substituents α,β-Unsaturated ketone Varies Claisen-Schmidt condensation
1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea () 4-Bromo Thiourea, chloropropanoyl Br, Cl Condensation of isothiocyanate
Key Observations:

Halogen Diversity :

  • The target compound contains Br, Cl, and F , whereas analogs typically feature one or two halogens. The trifluorinated difluoromethoxy group (–OCF₂H) in the target compound is rare in the cited analogs, offering enhanced electronegativity and metabolic stability compared to methoxy (–OCH₃) or hydroxy (–OH) groups .

Functional Group Reactivity :

  • Unlike α,β-unsaturated ketones in chalcone derivatives (), the target’s saturated 3-chloropropan-2-one lacks conjugation, reducing electrophilicity at the carbonyl carbon. This may limit Michael addition reactivity but enhance stability under basic conditions.

Synthetic Pathways :

  • Chalcones () are synthesized via Claisen-Schmidt condensation, while thioureas () require isothiocyanate intermediates. The target compound’s synthesis likely involves halogenation and etherification steps, though specifics are undocumented.

Physicochemical and Crystallographic Properties

  • Crystal Packing: Thiourea derivatives () exhibit intermolecular hydrogen bonding (N–H⋯S, C–H⋯O), forming 1D chains .
  • Thermal Stability: Brominated chalcones () show moderate stability due to bromine’s bulk, while the target’s difluoromethoxy group may lower melting points relative to non-fluorinated analogs.

Biological Activity

1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by its unique molecular structure, which includes a bromomethyl group, a difluoromethoxy moiety, and a chloropropanone functional group. The molecular formula is C11H10BrClF2O2C_{11}H_{10}BrClF_2O_2 with a molecular weight of approximately 327.55 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to the presence of halogen substituents that can enhance biological activity and reactivity .

Synthesis

The synthesis of 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multi-step reactions that may include the following steps:

  • Formation of the bromomethyl group.
  • Introduction of the difluoromethoxy moiety.
  • Construction of the chloropropanone framework.

These steps are crucial for achieving the desired structural characteristics that contribute to the compound's biological activity .

The biological activity of 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one is attributed to its ability to interact with various molecular targets. The presence of bromine and difluoromethoxy groups allows for potential covalent bonding with nucleophilic sites on proteins, which may influence enzyme mechanisms and protein interactions . Such interactions are critical in drug design and development, particularly for compounds targeting specific biological pathways.

In Vitro Studies

In vitro studies involving structurally related compounds have demonstrated promising results against various cancer cell lines, including:

  • MCF-7 (breast carcinoma)
  • SW480 (colon carcinoma)
  • A549 (lung carcinoma)

These studies utilized assays such as MTT to evaluate cell viability and flow cytometry to assess cell cycle dynamics .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis suggests that modifications in the halogen substituents can significantly impact biological potency. For example, increasing electron-withdrawing characteristics through additional fluorine atoms has been shown to enhance anticancer activity in related compounds .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(4-Bromomethyl-3-fluorophenyl)-3-chloropropan-2-oneC11H10BrClFLacks difluoromethoxy groupModerate anticancer activity
1-(4-Bromomethyl-2-fluorophenyl)-3-chloropropan-2-oneC11H10BrClFContains one fluorine atomLow anticancer activity
1-(4-Bromomethyl-3-(difluoromethoxy)phenyl)-3-chloropropan-2-oneC11H10BrClF2O2Contains difluoromethoxy groupPotential high anticancer activity

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